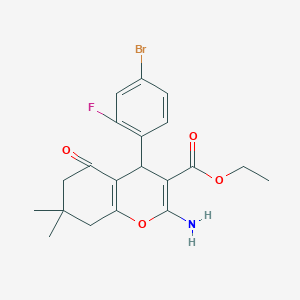
2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-297314 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-297314 involves several steps, each requiring specific reaction conditions. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions. These reactions often involve the use of reagents such as dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The industrial production methods for WAY-297314 are designed to optimize yield and purity, often employing advanced techniques such as supercritical fluid crystallization .
Chemical Reactions Analysis
WAY-297314 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Scientific Research Applications
WAY-297314 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its interactions with cellular targets and its potential as a therapeutic agent. In medicine, WAY-297314 is explored for its potential use in treating various diseases, including cancer and neurological disorders. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of WAY-297314 involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. By binding to these targets, WAY-297314 can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
WAY-297314 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar biological activities. For example, compounds with similar molecular frameworks or those that target the same biological pathways can be considered for comparison. The uniqueness of WAY-297314 lies in its specific interactions and the distinct effects it produces compared to other compounds .
Conclusion
WAY-297314 is a compound of significant interest in scientific research due to its unique properties and potential applications. Its synthesis involves specific reaction conditions, and it undergoes various chemical reactions. The compound has diverse applications in chemistry, biology, medicine, and industry, and its mechanism of action involves complex interactions with molecular targets. Comparing WAY-297314 with similar compounds highlights its distinctiveness and potential for further research.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C13H9BrN4S |
|---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9BrN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 |
InChI Key |
IXYXNYYALIOGRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(SC(=C2C#N)N)N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(SC(=C2C#N)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B343812.png)
![ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE](/img/structure/B343813.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B343820.png)
![6-amino-2-ethyl-8-[4-(methylsulfanyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B343825.png)
![1-(1-adamantylcarbonyl)-2-[4-(methylsulfanyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343829.png)
![6-Amino-4-(2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343837.png)
![6-Amino-4-(4-methoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343841.png)


![[3-Amino-4-(2-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B343849.png)
![3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B343851.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B343856.png)
![6-Amino-4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343858.png)

